

# Impact of excipients on the stability of enalapril formulations

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Enalapril Formulation Stability

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **enalapril** formulations. The information provided addresses common stability issues arising from excipient interactions.

## **Troubleshooting Guide**

This section addresses specific issues that may be encountered during the formulation and stability testing of **enalapril** products.

# Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                                                       | Potential Cause                                                                                                                                                                                                   | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                |
|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High levels of diketopiperazine (DKP) detected during stability studies.      | The microenvironment of the formulation is likely acidic (pH 2-3), which promotes the intramolecular cyclization of enalapril to DKP.[1][2] Certain excipients may be contributing to an acidic microenvironment. | - Review the excipients used in the formulation for their inherent pH Consider incorporating alkaline stabilizing agents, such as sodium bicarbonate, to create a more stable sodium salt of enalapril in situ.[1][2] - The addition of a suitable organic acid, like tartaric acid, can also help to subtly control the microenvironmental pH and inhibit DKP formation.[3]                      |
| Significant formation of the diacid impurity (enalaprilat) is observed.       | The formulation likely has a basic microenvironment (pH > 5), which favors the hydrolysis of the ester group in enalapril to form enalaprilat.[1][2][4]                                                           | - Evaluate the pH of the excipient matrix Avoid highly basic excipients Consider adjusting the microenvironmental pH to a more neutral range (5.5 - 7.0) to minimize hydrolysis.[1]                                                                                                                                                                                                               |
| Overall poor stability of the enalapril formulation, even with controlled pH. | High moisture content within the formulation can accelerate both hydrolysis and cyclization degradation pathways.[1][5][6] Excipients with high water sorption capacity can contribute to this issue.[5][6][7]    | - Select excipients with low moisture content and low water sorption capacity.  Disaccharides have been shown to be more compatible than superdisintegrants, starches, and celluloses in this regard.[5][6][7] - Implement stringent moisture control during manufacturing and packaging Consider the use of hydrophobic excipients, such as stearic acid, to protect enalapril from moisture.[8] |



Inconsistent stability results between different batches of the same formulation.

Variability in the physicochemical properties of the excipients, such as particle size and crystallinity, can affect their interaction with enalapril.

[1][6] Mechanical stress during processing, like compression, can also introduce instability.[1]

- Ensure consistent sourcing and characterization of all excipients. - Evaluate the impact of processing parameters on drug stability. - Consider coating the active pharmaceutical ingredient to provide a protective barrier.[1]

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary degradation products of enalapril maleate in solid dosage forms?

A1: The two main degradation products of **enalapril** maleate are **enalapril**at and diketopiperazine (DKP).[1][2][9] **Enalapril**at is formed through the hydrolysis of the ester bond, a reaction that is predominant in basic conditions (pH > 5).[1][4] DKP is a result of intramolecular cyclization, which is favored in acidic environments (pH 2-3).[1][2]

Q2: How do excipients influence the stability of **enalapril**?

A2: Excipients can significantly impact **enalapril** stability through two primary mechanisms: modifying the microenvironmental pH and introducing moisture.[1][4] Excipients with acidic or basic properties can shift the local pH, promoting the formation of DKP or **enalapril**at, respectively.[4] Furthermore, excipients with a high capacity for water sorption can create a layer of condensed water on their surface, which acts as a medium for degradation reactions. [5][6] Studies have shown that **enalapril** maleate is most stable in the presence of disaccharides, followed by celluloses, starches, and is least stable with superdisintegrants, which have a high affinity for moisture.[5][6][7]

Q3: What are some effective strategies to stabilize **enalapril** in a solid dosage form?

A3: Several strategies can be employed to enhance the stability of **enalapril** formulations:

• In situ salt formation: Incorporating an alkaline excipient, such as sodium carbonate or sodium bicarbonate, can convert **enalapril** maleate to its more stable sodium salt within the formulation.[1][2]



- pH control: The use of pH-adjusting excipients, like certain organic acids, can help maintain a microenvironmental pH that minimizes the rates of both hydrolysis and cyclization.[3]
- Moisture control: Selecting excipients with low hygroscopicity and implementing controlled manufacturing and packaging conditions are crucial.[1][5][6]
- Hydrophobic barriers: The inclusion of hydrophobic excipients like stearic acid can coat the enalapril particles and protect them from moisture.[8]

Q4: Are there any specific excipients that are known to be incompatible with **enalapril** maleate?

A4: Yes, compatibility studies have indicated potential issues with several common excipients. For instance, some studies have reported incompatibilities with silicon dioxide, lactose, microcrystalline cellulose, and magnesium stearate.[10][11] It is essential to conduct thorough drug-excipient compatibility studies during pre-formulation development.

### **Quantitative Data Summary**

The following table summarizes the degradation of **enalapril** maleate in the presence of various excipients under accelerated stability conditions.



| Excipient Class            | Excipient Example             | Degradation Rate<br>Constant (k) x<br>10^-3 (1/day) at<br>40°C/75% RH | Reference |
|----------------------------|-------------------------------|-----------------------------------------------------------------------|-----------|
| Superdisintegrants         | Sodium Starch<br>Glycolate    | ~15-25                                                                | [9]       |
| Croscarmellose<br>Sodium   | ~10-20                        | [9]                                                                   |           |
| Starches                   | Maize Starch                  | ~5-10                                                                 | [9]       |
| Pregelatinized Starch      | ~5-10                         | [9]                                                                   |           |
| Celluloses                 | Microcrystalline<br>Cellulose | ~2-8                                                                  | [9]       |
| Hydroxypropyl<br>Cellulose | ~2-7                          | [9]                                                                   |           |
| Disaccharides              | Lactose                       | ~1-5                                                                  | [9]       |
| Mannitol                   | ~1-4                          | [9]                                                                   |           |

Note: The degradation rate constants are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

# Experimental Protocols Protocol 1: Drug-Excipient Compatibility Study

Objective: To assess the potential interactions between **enalapril** maleate and selected excipients under accelerated stability conditions.

#### Methodology:

• Sample Preparation: Prepare binary mixtures of **enalapril** maleate and each excipient, typically in a 1:1 ratio by weight. A control sample of pure **enalapril** maleate should also be prepared.



- Storage Conditions: Place the samples in suitable containers (e.g., glass vials) and store
  them under accelerated stability conditions, such as 40°C ± 2°C and 75% ± 5% relative
  humidity (RH), for a predetermined period (e.g., 4 weeks).[12]
- Sample Analysis: At specified time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples and analyze them for the presence of degradation products.
- Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for analysis.[4][5][10] The method should be capable of separating enalapril from its known degradation products (enalaprilat and DKP) and any other potential impurities.
- Data Evaluation: Compare the chromatograms of the binary mixtures with that of the pure drug stored under the same conditions. The appearance of new peaks or a significant increase in the area of existing impurity peaks in the binary mixtures indicates a potential incompatibility.

# Protocol 2: Stability-Indicating HPLC Method for Enalapril Maleate

Objective: To quantify **enalapril** maleate and its degradation products in a formulation.

Typical HPLC Parameters:

- Column: A reversed-phase column, such as a C18 or C8, is commonly used.[13][14]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.[10][14][15]
- Detection: UV detection at a wavelength of approximately 215 nm is typically employed.[10]
   [13]
- Flow Rate: A flow rate of around 1.0 1.5 mL/min is common.[13][14]
- Column Temperature: The column temperature may be controlled to ensure reproducibility.
   [10]



Note: The specific parameters of the HPLC method must be optimized and validated for the particular formulation being tested.

### **Visualizations**



Click to download full resolution via product page

Caption: Enalapril maleate degradation pathways.





Click to download full resolution via product page

Caption: Experimental workflow for excipient compatibility testing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. pharmaexcipients.com [pharmaexcipients.com]

### Troubleshooting & Optimization





- 2. The impact of ionic excipients on stabilization of enalapril tablets by the formation of alkaline salt "in situ" PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Influence of commonly used excipients on the chemical degradation of enalapril maleate in its solid state: The role of condensed water PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. historymedjournal.com [historymedjournal.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpar.com [ijpar.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- To cite this document: BenchChem. [Impact of excipients on the stability of enalapril formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671234#impact-of-excipients-on-the-stability-of-enalapril-formulations]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com